Tirofiban-d9 Hydrochloride is a labeled form of Tirofiban, a potent non-peptide antagonist of the glycoprotein IIb/IIIa receptor, primarily used as an antiplatelet agent in the management of acute coronary syndromes. This compound is characterized by the incorporation of deuterium isotopes at specific positions, which aids in various research applications, including pharmacokinetic studies and drug metabolism research.
Tirofiban-d9 Hydrochloride is synthesized from Tirofiban through chemical modification processes that introduce deuterium atoms into the molecular structure. It falls under the classification of antiplatelet agents and is specifically categorized as a glycoprotein IIb/IIIa receptor antagonist. Its chemical formula is with a molecular weight of approximately 397.89 g/mol.
The synthesis of Tirofiban-d9 Hydrochloride involves several key steps, including substitution reactions, acylation, and reduction processes. The general synthetic route includes:
This multi-step synthesis allows for high yields and purity, making it suitable for both research and pharmaceutical applications .
The molecular structure of Tirofiban-d9 Hydrochloride can be represented as follows:
Tirofiban-d9 Hydrochloride participates in various chemical reactions typical for amines and carboxylic acids, including:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems .
Tirofiban-d9 Hydrochloride functions as an antagonist of the glycoprotein IIb/IIIa receptor, which plays a pivotal role in platelet aggregation:
The effectiveness of Tirofiban as an antiplatelet agent has been well-documented in clinical studies, establishing its role in managing conditions like myocardial infarction .
Tirofiban-d9 Hydrochloride has several important applications in scientific research:
These applications highlight its significance not only as a therapeutic agent but also as a research tool in pharmacology .
Tirofiban-d9 Hydrochloride possesses the systematic IUPAC name: N-[(Butyl-d9)sulfonyl]-O-[4-(4-piperidinyl)butyl]-L-tyrosine Hydrochloride. Its molecular formula is C₂₂H₂₈D₉ClN₂O₅S, with a precise molecular weight of 486.11 g/mol. The compound bears the CAS Registry Number 1331911-68-2, providing a unique identifier for this specific isotopic variant. The deuterium atoms are exclusively located on the butylsulfonyl side chain, replacing all nine hydrogen atoms at the C₁ to C₄ positions (denoted as -CD₂-CD₂-CD₂-CD₃) [2] [4] [10].
Table 1: Key Chemical Identifiers of Tirofiban-d9 Hydrochloride and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuteration Sites |
---|---|---|---|---|
Tirofiban-d9 Hydrochloride | 1331911-68-2 | C₂₂H₂₈D₉ClN₂O₅S | 486.11 | Butylsulfonyl chain |
Non-deuterated Tirofiban Hydrochloride | 142373-60-2 | C₂₂H₃₆ClN₂O₅S | 477.06 | N/A |
Tirofiban-d9 (free base) | 1332075-40-7 | C₂₂H₂₇D₉N₂O₅S | 449.65 | Butylsulfonyl chain |
The structural integrity of the core pharmacophore remains unchanged compared to non-deuterated tirofiban. The molecule retains the critical tyrosine-derived moiety featuring the sulfonyl group, carboxylic acid functionality, and the 4-(piperidin-4-yl)butoxy chain essential for binding to the glycoprotein IIb/IIIa receptor. This targeted deuteration strategy ensures minimal structural perturbation while creating a sufficient mass difference (+9 Da) for analytical discrimination [4] [10]. The hydrochloride salt form enhances the compound's stability, water solubility, and crystallinity, making it suitable for research applications requiring precise weighing, storage, and solution preparation [2].
The strategic incorporation of deuterium atoms into pharmaceutical compounds serves multiple advanced research purposes:
Mass Spectrometry Differentiation: The +9 Dalton mass shift created by deuterium substitution enables clear distinction between the labeled compound and its non-deuterated counterpart in mass spectra. This property is essential for their application as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where co-elution occurs but mass detection separates the signals. This significantly reduces quantification variability caused by matrix effects or instrument fluctuations [2] [4].
Enhanced Analytical Precision: When used as internal standards, deuterated analogs like Tirofiban-d9 Hydrochloride undergo identical extraction, ionization, and chromatographic processes as the analyte of interest. This co-processing compensates for analytical variations, improving the accuracy and reproducibility of tirofiban quantification in complex biological samples (plasma, serum, urine). Laboratories report enhanced precision with coefficient of variations typically below 5-8% when using such deuterated standards [2].
Metabolic Stability Investigation: While not the primary purpose for Tirofiban-d9 Hydrochloride's development, deuterium substitution can potentially alter metabolic pathways through the kinetic isotope effect (KIE). The stronger carbon-deuterium bond (vs. carbon-hydrogen) may slow enzymatic transformations at or near the deuteration sites. For tirofiban, which undergoes minimal metabolism in humans (<10%), this effect is less pronounced than in extensively metabolized drugs. However, researchers can leverage this property to study metabolic soft spots when developing next-generation antithrombotics [8] [10].
Table 2: Advantages of Deuterium Labeling in Pharmacological Research
Research Application | Mechanism | Impact on Data Quality |
---|---|---|
Quantitative Bioanalysis | Mass differentiation via LC-MS/MS | Reduces matrix effects; enables absolute quantification with precision <5% CV |
Metabolic Pathway Tracking | Isotopic signature persistence | Allows distinction of drug-derived metabolites from endogenous compounds |
Pharmacokinetic Profiling | Elimination of cross-talk between analyte and standard | Provides accurate concentration-time curves without interference |
Protein Binding Studies | Identical protein interactions with differential detection | Measures free vs. bound fractions simultaneously |
For tirofiban research specifically, the deuterated analog enables precise measurement of pharmacokinetic parameters including clearance (4.8-25.8 L/h), volume of distribution (21-87 L), and elimination half-life (approximately 2 hours). These parameters demonstrate considerable inter-individual variability, particularly in patients with renal impairment, necessitating highly accurate measurement techniques. The negligible metabolism of tirofiban means that approximately 65% of the administered dose is excreted unchanged in urine, with 25% appearing in feces. The deuterated standard thus primarily supports quantification of the parent compound rather than metabolites [8].
The development of deuterated pharmaceuticals emerged as an analytical necessity before evolving into a drug design strategy:
Early Analytical Applications (1990s): Initial deuterated drug analogs were synthesized as research tools exclusively for analytical chemistry purposes. The first deuterated antithrombotic standards, including warfarin-d5 and clopidogrel-d4, appeared in the late 1990s to support the growing field of LC-MS/MS bioanalysis. These early compounds featured simple deuteration patterns (often at alkyl or aromatic positions) to create sufficient mass differentiation without metabolic considerations [5].
Tirofiban-Specific Research Tools (2000s): As tirofiban gained clinical adoption following FDA approval in 1998 and demonstrated efficacy in large trials (PRISM, PRISM-PLUS, RESTORE), the need for precise therapeutic drug monitoring grew. The first-generation deuterated tirofiban analogs appeared around 2005-2010, initially with fewer deuterium atoms. The current Tirofiban-d9 Hydrochloride emerged as the optimal standard, balancing synthetic feasibility (targeting the butylsulfonyl group) and analytical performance (9 Da mass shift) [3] [8].
Strategic Deuteration in New Drug Development (2010-Present): Beyond analytical applications, deuterium incorporation has been strategically employed to improve the pharmacokinetic profiles of new therapeutic agents. While no deuterated antithrombotic has reached the market as a deuterium-enhanced entity (Deuterated New Chemical Entity), several candidates have entered preclinical development. The experience gained from compounds like Tirofiban-d9 Hydrochloride has informed these efforts, demonstrating that deuteration at metabolically vulnerable sites can extend half-life without altering target engagement [5].
The evolution of deuterated antithrombotics parallels technological advancements in mass spectrometry instrumentation. As LC-MS/MS systems achieved lower detection limits (pmol/L range) and faster scanning speeds, the demand for perfectly matched internal standards like Tirofiban-d9 Hydrochloride intensified. This compound now represents an essential research tool in cardiovascular pharmacology, particularly for studies involving:
Table 3: Evolution of Deuterated Standards in Cardiovascular Research
Time Period | Deuteration Approach | Representative Compounds | Primary Research Application |
---|---|---|---|
1990-2000 | Single or double deuteration; aromatic positions | Warfarin-d5, Clopidogrel-d3 | Proof-of-concept quantification |
2000-2010 | Selective multi-site deuteration (3-5 atoms); aliphatic chains | Tirofiban-d4, Aspirin-d4 | Therapeutic drug monitoring |
2010-Present | Comprehensive deuteration at metabolically active sites (6-10 atoms) | Tirofiban-d9 HCl, Apixaban-d6 | High-precision pharmacokinetics; metabolite tracking |
The trajectory of Tirofiban-d9 Hydrochloride development reflects broader trends in antithrombotic therapy research. As direct oral anticoagulants (DOACs) gained prominence post-2010, displacing vitamin K antagonists in clinical guidelines, research emphasis shifted toward combination therapies and reversal strategies. This created demand for precise quantification of multiple antithrombotics simultaneously. Tirofiban-d9 Hydrochloride now frequently serves as an internal standard in multiplexed panels quantifying glycoprotein IIb/IIIa inhibitors alongside DOACs, P2Y12 inhibitors, and aspirin metabolites [5].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0